molecular formula C9H10ClN3O B1327161 5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 1018165-90-6

5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No. B1327161
M. Wt: 211.65 g/mol
InChI Key: MLZPIAHQUTXXCW-UHFFFAOYSA-N
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Description

The compound “5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

Pyrimidines can be synthesized through various methods . For instance, Bruni et al. synthesized several pyrazolo[l,5-a]pyrimidin-7-ones via chemical transformations on the 2-phenyl site of 4,7-dihydro-4-ethyl-2-phenylpyrazolo[l,5-a]pyrimidin-7-one . Another method involves the use of a synthetic equivalent of carbonyl dielectrophile based on Meldrum’s acid .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives like “5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one” is complex and can be analyzed using various techniques .


Chemical Reactions Analysis

Pyrimidine derivatives are known to undergo various chemical reactions . For example, nitroazolo-[5,1-c][1,2,4]triazines and nitroazolo[1,5-a]pyrimidines are a new family of antiviral compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one” can be determined using various analytical techniques .

Scientific Research Applications

X-Ray Analysis in Chemical Structure Elucidation

X-ray analysis has been utilized in the structural determination of compounds related to 5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one. Clayton et al. (1980) demonstrated the use of X-ray analysis in confirming the structure of similar pyrazolopyrimidinone derivatives (Clayton et al., 1980).

Crystal Structure and Biological Activity

The crystal structure and biological activity of derivatives of pyrazolopyrimidinones have been studied. Lu Jiu-fu et al. (2015) synthesized and analyzed the crystal structure of a similar compound, demonstrating moderate anticancer activity (Lu Jiu-fu et al., 2015).

Synthesis and Electrophilic Substitutions

Research into the synthesis and electrophilic substitutions of novel pyrazolopyrimidines, closely related to the compound , has been conducted. Atta (2011) explored the preparation of new pyrazolopyrimidine derivatives, highlighting their potential in further chemical applications (Atta, 2011).

Reactivity Studies for Potential Medical Applications

Bruni et al. (1994) investigated the reactivity of similar pyrazolopyrimidines, which has implications for synthesizing potential benzodiazepine receptor ligands, a key area in medicinal chemistry (Bruni et al., 1994).

Nonsteroidal Antiinflammatory Drug Development

Research by Auzzi et al. (1983) into pyrazolopyrimidinones led to the development of a new class of nonsteroidal antiinflammatory drugs, highlighting the pharmaceutical potential of these compounds (Auzzi et al., 1983).

Safety And Hazards

Pyrimidine derivatives can be hazardous. They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

Research on pyrimidine derivatives like “5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one” is ongoing, with a focus on their potential applications in medicine . For instance, QO-40, a compound structurally similar to “5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one”, has been reported to stimulate the activity of KCNQ2/KCNQ3 K+ channels, suggesting potential applications in treating diseases related to these channels .

properties

IUPAC Name

5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-2-12-4-3-8-11-7(6-10)5-9(14)13(8)12/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZPIAHQUTXXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=NC(=CC(=O)N21)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one

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